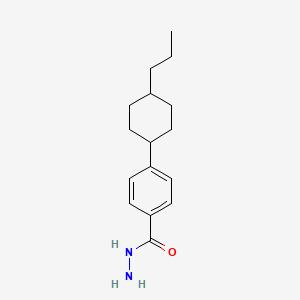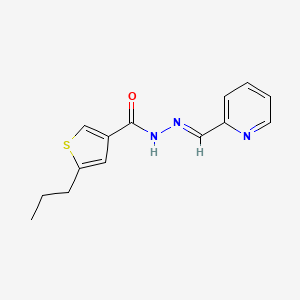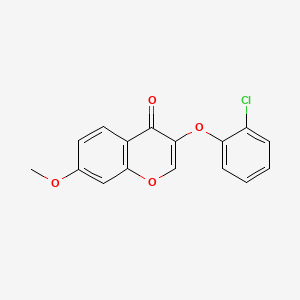![molecular formula C12H11F6NO2 B5751659 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)
3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. AChE inhibitors have been used for a variety of purposes, including the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors increase the levels of acetylcholine in the nervous system, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors are primarily related to their effects on cholinergic transmission. Increased cholinergic transmission can lead to improved cognitive function and memory, as well as increased muscle strength and tone. However, excessive cholinergic transmission can lead to adverse effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors in lab experiments include their ability to increase cholinergic transmission and improve cognitive function and memory. 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have also been used to study the effects of pesticides and nerve agents on the nervous system. However, the limitations of using 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors include their potential for adverse effects such as nausea, vomiting, and diarrhea. Additionally, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors can be toxic at high doses, making it important to use them in a controlled environment.
Zukünftige Richtungen
For research on 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors include the development of new compounds with improved efficacy and safety profiles. Additionally, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to investigate the potential therapeutic uses of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors in these and other neurological disorders.
Synthesemethoden
The synthesis of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be achieved through a two-step process. The first step involves the reaction of 3,5-dimethylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl] carbonate. The second step involves the reaction of this intermediate with ammonia to form the final product, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have been widely used in scientific research to study the role of acetylcholine in the nervous system. These inhibitors have been used to investigate the effects of acetylcholine on learning and memory, as well as the role of acetylcholine in various neurological disorders. 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have also been used to study the effects of pesticides and nerve agents on the nervous system.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO2/c1-6-3-7(2)5-8(4-6)21-10(20)19-9(11(13,14)15)12(16,17)18/h3-5,9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYHIHEKMXHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)




![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)

